(3S,6R)-3,6-Dimethylmorpholine-2,5-dione
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Overview
Description
(3S,6R)-3,6-Dimethylmorpholine-2,5-dione is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a morpholine ring substituted with two methyl groups at the 3 and 6 positions. The stereochemistry of the compound is defined by the (3S,6R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-Dimethylmorpholine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the morpholine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. The final product is usually purified through crystallization or chromatography techniques to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3,6-Dimethylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.
Substitution: The methyl groups and other positions on the morpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
(3S,6R)-3,6-Dimethylmorpholine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S,6R)-3,6-Dimethylmorpholine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-3,6-Dihydroxytetrahydro-2H-pyran-2-one: Similar in structure but with hydroxyl groups instead of methyl groups.
(3S,6R)-3,6-Dimethyl-2,5-diketopiperazine: Another chiral compound with a similar ring structure but different functional groups.
Uniqueness
(3S,6R)-3,6-Dimethylmorpholine-2,5-dione is unique due to its specific stereochemistry and the presence of methyl groups at the 3 and 6 positions. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3S,6R)-3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
VVCGOQDXURYHJV-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](C(=O)N1)C |
Canonical SMILES |
CC1C(=O)OC(C(=O)N1)C |
Origin of Product |
United States |
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